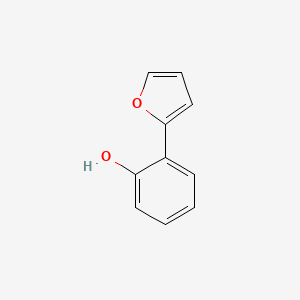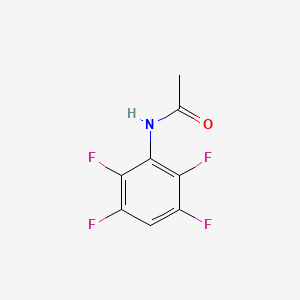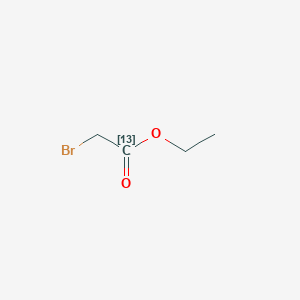
4-Fluorobenzoyl cyanide
Übersicht
Beschreibung
4-Fluorobenzoyl cyanide is an important organic intermediate, mainly used in the synthesis of pharmaceuticals and agrochemicals. It is also known as 4-Fluorobenzoylacetonitrile .
Molecular Structure Analysis
The molecular formula of 4-Fluorobenzoyl cyanide is C9H6FNO . It is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration .Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries Enhancing Interface Dynamics
4-Fluorobenzoyl cyanide has been identified as a sterically-hindered solvent that can expedite the interface dynamics in lithium-ion batteries (LIBs). The electrochemical performance of LIBs is often hindered by slow interface dynamics. Fortunately, the solvation structure of Li+ connects the bulk electrolyte and interface chemistry, providing a pathway to enhance electrochemical kinetics in LIBs .
Coordination Chemistry Constructing Bulky Coordination Structures
Specifically, 4-Fluorobenzoyl cyanide features steric hindrance and a weak Lewis basic center, which is designed to construct a bulky coordination structure with Li+. This weakens ion–dipole interaction (Li+ –solvents) but promotes coulombic attraction (Li+ –anions) at a normal Li salt concentration .
Anticancer Activity Synthesis of Flavone Derivatives
A compound synthesized using 4-Fluorobenzoyl cyanide, [3-(4-fluorobenzoyl)-5- hydroxy-4’-fluoroflavone], has shown promising antiproliferative activity. The synthesized flavones with an F substituent at the 4’ position demonstrate higher activity than other flavone derivatives, particularly against HeLa and MCF-7 cancer cell lines .
Wirkmechanismus
Target of Action
The primary target of 4-Fluorobenzoyl Cyanide is the solvation structure of lithium ions (Li+) in lithium-ion batteries (LIBs) . This structure bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .
Mode of Action
4-Fluorobenzoyl Cyanide, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+. This results in a weakening of the ion–dipole interaction (Li+–solvents) but promotes coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier .
Biochemical Pathways
The compound affects the interfacial kinetics in lithium-ion batteries by tuning the Li+ coordination chemistry based on solvent molecular engineering . This results in improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells .
Pharmacokinetics
By altering the solvation structure of Li+, it improves the interfacial kinetics and thus the overall performance of the battery .
Result of Action
The result of the action of 4-Fluorobenzoyl Cyanide is an improvement in the electrochemical performance of lithium-ion batteries. It achieves this by reducing the interfacial barrier, which contributes to improved rate performance .
Action Environment
The action of 4-Fluorobenzoyl Cyanide is influenced by the concentration of Li salt in the electrolyte of the battery. At a normal Li salt concentration, the compound is able to construct a bulky coordination structure with Li+, which improves the interfacial kinetics .
Safety and Hazards
4-Fluorobenzoyl cyanide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .
Zukünftige Richtungen
4-Fluorobenzoyl cyanide has potential applications in improving the electrochemical performance of lithium-ion batteries. Its use as a solvent can reduce the interfacial barrier and contribute to improved rate performance . This opens a new avenue for enhancing electrochemical kinetics in lithium-ion batteries .
Eigenschaften
IUPAC Name |
4-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDHPAOIWMELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468506 | |
| Record name | 4-FLUOROBENZOYL CYANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzoyl cyanide | |
CAS RN |
658-13-9 | |
| Record name | 4-FLUOROBENZOYL CYANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Fluorobenzoyl cyanide used in polymer synthesis?
A1: 4-Fluorobenzoyl cyanide acts as a crucial building block in the synthesis of a novel poly(aryl ether) containing 4-Chloro-2,5-diphenyloxazole []. This process involves a two-step reaction:
Q2: What are the characteristics of the resulting poly(aryl ether)?
A2: The synthesized poly(aryl ether) exhibits promising properties, including:
- High Molecular Weight: The polymerization reaction can yield polymers with weight-average molar masses reaching up to 2.81 x 104 g mol-1 as determined by Gel Permeation Chromatography (GPC) [].
- Thermal Stability: These polymers demonstrate exceptional thermal stability, withstanding temperatures up to 363 °C before a 5% weight loss occurs in a nitrogen atmosphere, as measured by Thermogravimetric Analysis (TGA) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)



![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)


